molecular formula C18H25F2N3O2 B5335657 N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide

N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide

Cat. No.: B5335657
M. Wt: 353.4 g/mol
InChI Key: SIBFBGCTFWXVED-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide, also known as JNJ-38431055, is a piperidinecarboxamide compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Janssen Pharmaceutica in 2009 and has since been the focus of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide involves its binding to the histamine H3 receptor, which is located presynaptically on neurons in the brain. By blocking this receptor, this compound can inhibit the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. This modulation of neurotransmitter release may be responsible for the therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to improve cognitive function and memory, as well as reduce symptoms of schizophrenia. This compound has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide for lab experiments is its potent and selective activity as a histamine H3 receptor antagonist. This allows researchers to study the specific effects of blocking this receptor on neurotransmitter release and cognitive function. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide. One area of interest is the development of more potent and selective H3 receptor antagonists, which may have improved therapeutic effects. Another direction for research is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, clinical trials of this compound in patients with neurological disorders may be warranted to further investigate its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide involves several steps, including the reaction of 2,4-difluoroaniline with 4-morpholineethanol to form the corresponding morpholine intermediate. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several different methods have been reported in the literature.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. This compound has been shown to act as a potent and selective antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking this receptor, this compound may be able to modulate the activity of various neurotransmitters and improve cognitive function in patients with neurological disorders.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-morpholin-4-ylethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N3O2/c19-14-4-5-17(16(20)13-14)21-18(24)23-7-2-1-3-15(23)6-8-22-9-11-25-12-10-22/h4-5,13,15H,1-3,6-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFBGCTFWXVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2CCOCC2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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